2-Nitrobenzonitrile
Overview
Description
2-Nitrobenzonitrile is an aromatic organic compound with the molecular formula C7H4N2O2. It is characterized by a nitro group (-NO2) and a nitrile group (-CN) attached to a benzene ring. This compound appears as a yellow crystalline powder and is insoluble in water . It is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitrobenzonitrile can be synthesized through several methods:
From 2-Nitrobenzaldehyde: One common method involves the reaction of 2-nitrobenzaldehyde with hydroxylamine hydrochloride to form 2-nitrobenzaldoxime, which is then dehydrated to produce this compound.
From 2-Nitrochlorobenzene: Another method involves the reaction of 2-nitrochlorobenzene with cuprous cyanide in the presence of an inorganic salt.
Industrial Production Methods: Industrial production of this compound typically involves the reaction of 2-nitrochlorobenzene with cuprous cyanide under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: Hydrogenation of this compound using Raney nickel catalyst can lead to the formation of 2-aminobenzamide.
Common Reagents and Conditions:
Hydrogenation: Raney nickel catalyst in methanol or dioxane.
Substitution: Various nucleophiles under suitable conditions.
Major Products:
2-Aminobenzamide: Formed through reduction.
Substituted Benzonitriles: Formed through nucleophilic substitution.
Scientific Research Applications
2-Nitrobenzonitrile has several applications in scientific research:
Mechanism of Action
2-Nitrobenzonitrile can be compared with other nitrobenzonitriles, such as:
- 3-Nitrobenzonitrile
- 4-Nitrobenzonitrile
Uniqueness:
- Position of Nitro Group: The position of the nitro group relative to the nitrile group significantly influences the reactivity and chemical behavior of the compound. For example, this compound undergoes unique intramolecular reactions that are not observed in its 3- and 4-substituted counterparts .
- Reactivity: The ortho position of the nitro group in this compound makes it more reactive in certain chemical reactions compared to its meta and para analogs .
Comparison with Similar Compounds
- 3-Nitrobenzonitrile
- 4-Nitrobenzonitrile
- 2-Nitrobenzaldehyde
- 2-Nitrobenzoic Acid
These compounds share similar structural features but differ in their chemical properties and reactivity due to the position and nature of substituents on the benzene ring .
Properties
IUPAC Name |
2-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c8-5-6-3-1-2-4-7(6)9(10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBDKCMOLSUXRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210100 | |
Record name | Benzonitrile, o-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612-24-8 | |
Record name | 2-Nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=612-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Nitrobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitrobenzonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1994 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzonitrile, o-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.366 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | O-NITROBENZONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRC6U29FCI | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for 2-nitrobenzonitrile?
A1: this compound has the molecular formula C7H4N2O2 and a molecular weight of 148.12 g/mol. Key spectroscopic data includes:
Q2: Can this compound be used in catalytic applications?
A3: While this compound itself is not typically used as a catalyst, its unique reactivity makes it a valuable substrate in various catalytic transformations. For instance, gold clusters have demonstrated the ability to catalyze intramolecular cascade reactions involving this compound. []
Q3: How do structural modifications of this compound affect its reactivity?
A4: The presence of electron-withdrawing groups, such as the nitro group in the ortho position, significantly influences the reactivity of the nitrile group in this compound, making it susceptible to nucleophilic attack. [] This property is exploited in numerous synthetic transformations. For instance, the reaction of this compound with various mercaptoheterocycles leads to the formation of 2-nitro-5-[(heterocyclic)thio]benzonitriles, showcasing the impact of structural modifications on reactivity. []
Q4: What analytical techniques are commonly employed to characterize and quantify this compound?
A4: Various spectroscopic and chromatographic methods are used for characterizing and quantifying this compound. These include:
Q5: Is there information available on the environmental fate and effects of this compound?
A6: Research has explored the uptake and conversion of 4,5-dichloro-2-nitrobenzonitrile, a related compound, by fungal spores (Fusarium culmorum). [] This highlights the need to investigate the environmental impact and degradation pathways of this compound.
Q6: Are there viable alternatives or substitutes for this compound in specific synthetic applications?
A7: Depending on the specific synthetic target, alternative starting materials and synthetic routes might exist. For example, the synthesis of quinazolinones, often achieved using this compound, can be accomplished through different approaches, such as utilizing quinazolin-4(3H)-one intermediates. [] The choice of the most appropriate route depends on factors such as cost-effectiveness, efficiency, and the desired product purity.
Q7: What are some common synthetic routes to this compound?
A8: this compound can be synthesized through various methods, including the nitration of readily available starting materials. One study investigates the nitration of benzonitrile over zeolite catalysts, highlighting the potential for selective synthesis of specific isomers, including this compound. []
Q8: What types of reactions is this compound commonly used in?
A8: this compound is a valuable precursor in organic synthesis, particularly in the construction of heterocyclic compounds. The following examples illustrate its versatility:
- Synthesis of Quinazolinones: Numerous research articles highlight the use of this compound as a starting material in the synthesis of 2-aryl-4-quinazolinones. [, , , , , , , , ] These reactions often involve a cascade of transformations, including reduction, condensation, and cyclization steps.
- Formation of Benzimidazoles: this compound reacts with phenylglycine in the presence of an iron(III) chloride catalyst to yield benzimidazoles. [] This decarboxylative-deaminative functionalization demonstrates the compound's utility in constructing diverse heterocyclic structures.
- Synthesis of Indazoles: An efficient strategy for synthesizing 3-amino-2H-indazole derivatives utilizes 2-nitrobenzonitriles as starting materials. [] The process involves converting 2-nitrobenzonitriles to benzamidines, followed by reductive cyclization and N-N bond formation.
Q9: What is the relevance of this compound in medicinal chemistry?
A10: this compound and its derivatives hold significance in medicinal chemistry due to their potential biological activities. The synthesis of folate antagonists, particularly thioquinazoline analogs of methotrexate, exemplifies this relevance. [] These compounds demonstrated antimalarial and antibacterial properties, emphasizing the importance of this compound as a building block for developing new therapeutic agents. [, ]
Q10: Are there any known drugs or drug candidates that incorporate the this compound scaffold?
A10: While this compound itself may not be present in approved drugs, its synthetic derivatives, particularly quinazolinones, are key components in several pharmaceuticals, including:
- Gefitinib (Iressa®): This drug, used to treat non-small cell lung cancer, features a quinazolinone core derived from this compound. [, ] Efficient synthetic strategies have been developed for gefitinib, highlighting the importance of optimizing these routes for large-scale production.
- Erlotinib HCl (Tarceva®): Similar to gefitinib, erlotinib also relies on a quinazolinone scaffold and is utilized in cancer therapy. [, ] The synthesis of erlotinib analogs often involves the preparation of quinazolinone intermediates, showcasing the versatility of this compound as a building block.
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